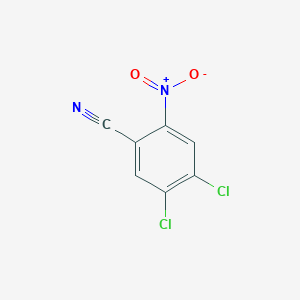

4,5-Dichloro-2-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOUPUFGJBXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 2 Nitrobenzonitrile

The introduction of the nitrile functional group onto the dichlorinated and nitrated benzene (B151609) ring is the key transformation in the synthesis of 4,5-dichloro-2-nitrobenzonitrile. The two principal strategies to achieve this are through the Sandmeyer reaction, starting from an amino precursor, and by direct cyanation of a suitable polychlorinated nitroaromatic compound.

A prominent and widely utilized method for the synthesis of aromatic nitriles is the Sandmeyer reaction. byjus.commasterorganicchemistry.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. In the context of this compound synthesis, the starting material is 4,5-dichloro-2-nitroaniline (B146558).

The synthesis proceeds in two main steps:

Diazotization of 4,5-dichloro-2-nitroaniline: The primary amine group of 4,5-dichloro-2-nitroaniline is converted into a diazonium salt. This is typically achieved by reacting the aniline (B41778) derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.

Cyanation of the Diazonium Salt: The diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The diazonium group, being an excellent leaving group (as N₂ gas), is displaced by the cyanide nucleophile, yielding this compound.

A plausible reaction scheme for the Sandmeyer synthesis is presented below:

Scheme 1: Sandmeyer Reaction for the Synthesis of this compound

This method is advantageous due to the relatively mild reaction conditions and the commercial availability of the aniline precursor.

An alternative approach involves the direct displacement of a halogen atom from a suitable precursor with a cyanide source. A potential starting material for this route is 1,2,3-trichloro-4-nitrobenzene. In this scenario, the chlorine atom at the 1-position is substituted by a cyanide group. This type of reaction is often referred to as a nucleophilic aromatic substitution.

The reaction is typically carried out by heating the chlorinated nitroaromatic compound with a cyanide salt, such as copper(I) cyanide or sodium cyanide, in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of the electron-withdrawing nitro group ortho and para to the target chlorine atom facilitates the nucleophilic attack by the cyanide ion.

A representative procedure for a similar transformation, the synthesis of 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene, provides insight into the potential reaction conditions. google.comprepchem.comepo.org These conditions can be adapted for the synthesis of this compound.

The following table outlines typical conditions for the cyanation of a dichloronitrobenzene, which can be considered analogous for the synthesis of the target compound.

| Parameter | Condition | Reference |

| Starting Material | 2,5-Dichloronitrobenzene | google.comprepchem.comepo.org |

| Cyanide Source | Copper(I) cyanide (CuCN) | google.comprepchem.comepo.org |

| Solvent | N,N-Dimethylformamide (DMF) | google.comprepchem.comepo.org |

| Temperature | 165-170 °C | google.comepo.org |

| Reaction Time | 3.5 - 5.5 hours | google.comprepchem.comepo.org |

| Yield | 63.0% - 73.1% | google.com |

Table 1: Representative Reaction Conditions for the Cyanation of a Dichloronitrobenzene Derivative

This method offers a direct route to the product, avoiding the intermediate step of amine formation and diazotization. However, it may require harsher reaction conditions, such as high temperatures.

Isolation and General Purification Techniques for Aromatic Nitriles

The work-up and purification of aromatic nitriles like 4,5-dichloro-2-nitrobenzonitrile are critical to obtaining a product of high purity. The techniques employed are generally applicable to this class of compounds and focus on separating the organic product from inorganic salts and unreacted starting materials.

Following the completion of the synthesis, particularly in the case of a cyanation reaction using copper salts, the reaction mixture is typically a heterogeneous slurry. A common isolation procedure involves the following steps google.com:

Quenching and Precipitation: The hot reaction mixture is cooled and then poured into a non-polar or moderately polar organic solvent, such as toluene (B28343) or ethyl acetate. google.comprepchem.com This causes the precipitation of inorganic salts, including copper halides and excess cyanide salts, which have low solubility in these solvents.

Filtration: The precipitated inorganic solids are removed by filtration. The filter cake is often washed with a small amount of the same solvent to ensure complete recovery of the product.

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator. This yields the crude this compound as a solid residue.

Washing: The crude solid may be washed with a solvent in which the product has low solubility but impurities are soluble. For instance, washing with carbon tetrachloride has been used for a similar compound. google.com

To achieve higher purity, the crude this compound can be subjected to one or both of the following standard purification methods.

Crystallization is a widely used and effective technique for purifying solid organic compounds. The process relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The general procedure for crystallization involves:

Dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly, which leads to the formation of crystals of the pure compound as its solubility decreases.

Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

The choice of solvent is crucial for successful crystallization. Common solvents for aromatic nitriles include alcohols, acetic acid, or hydrocarbon solvents like toluene or hexane. google.com

For aromatic nitriles that are thermally stable and have a suitable boiling point, distillation can be an effective purification method. google.comepo.orggoogleapis.com This technique separates components of a liquid mixture based on differences in their boiling points. While this compound is a solid at room temperature, it can be purified by vacuum distillation if its melting point is not excessively high and it does not decompose at its boiling point under reduced pressure. Vacuum distillation allows the compound to boil at a lower temperature, thus preventing thermal degradation.

The crude product is heated in a distillation apparatus under vacuum, and the fraction that boils at the characteristic temperature of the desired compound is collected.

Chemical Reactivity and Mechanistic Studies of 4,5 Dichloro 2 Nitrobenzonitrile

Reactivity of the Nitrile Moiety

The nitrile group is a versatile functional handle that can undergo a variety of transformations. researchgate.net

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, such as Grignard reagents. This reaction typically proceeds via nucleophilic addition to the carbon-nitrogen triple bond. The initial product is an imine, which upon acidic workup, hydrolyzes to a ketone. masterorganicchemistry.com The general mechanism involves the Grignard reagent adding across the cyano group, followed by hydrolysis of the resulting magnesium salt of the imine. masterorganicchemistry.compressbooks.pub

This reaction provides a valuable method for the formation of new carbon-carbon bonds, allowing for the synthesis of a variety of substituted ketones. masterorganicchemistry.comyoutube.com For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by hydrolysis, yields a ketone. masterorganicchemistry.com The reaction is typically second-order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

Table 1: Examples of Grignard Reactions with Nitriles

| Nitrile Reactant | Grignard Reagent | Product after Hydrolysis | Reference |

|---|---|---|---|

| Benzonitrile | n-Butylmagnesium bromide | Butyrophenone | masterorganicchemistry.com |

| 2-Nitrobenzonitrile | Methylmagnesium bromide | 2-Nitroacetophenone | calvin.edu |

The nitrile group of 4,5-dichloro-2-nitrobenzonitrile can be hydrolyzed to a carboxylic acid or its corresponding salt under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.comrsc.org This leads to the formation of an imidic acid, which is a tautomer of an amide. chemistrysteps.com The amide is the more stable tautomer and is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com Careful control of temperature and reagent ratios is often necessary to prevent polymerization, which can be triggered by the exothermic nature of the hydrolysis. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an intermediate with a negative charge on the nitrogen. chemistrysteps.com Protonation of this intermediate leads to an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. chemistrysteps.com Stoichiometric amounts of base are often consumed as the final product is the carboxylate salt. researchgate.net

The nitrile group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions. researchgate.net

Reduction to Amines: The selective reduction of a nitrile to a primary amine in the presence of other reducible functional groups, such as a nitro group, can be challenging. calvin.edu However, specific reagent combinations have been developed to achieve this transformation. For example, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) in a suitable solvent like 2-methyltetrahydrofuran (B130290) can selectively reduce the nitrile group of a nitrobenzonitrile to the corresponding aminomethyl-substituted nitrobenzene. calvin.edu Other methods include the use of borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF) or sodium borohydride/trifluoroacetic acid. calvin.edu

Reduction to Aldehydes: The reduction of nitriles to aldehydes is another important transformation, though less commonly described for this specific substrate. Generally, this can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which stops the reduction at the aldehyde stage after hydrolysis of the intermediate imine.

Reactivity of the Nitro Substituent

The nitro group is a strong electron-withdrawing group and its reactivity is dominated by reduction reactions.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. matanginicollege.ac.in This can be accomplished through various methods:

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are frequently used with hydrogen gas. masterorganicchemistry.comresearchgate.net However, with substrates containing other reducible groups like nitriles or halogens, selectivity can be an issue. researchgate.netscispace.com For instance, hydrogenation over Pd/C can sometimes lead to simultaneous dehalogenation. researchgate.net

Metal/Acid Reductions: A classic method involves the use of an easily oxidized metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). matanginicollege.ac.inmasterorganicchemistry.com This method is robust but can require harsh conditions and may not be suitable for acid-sensitive substrates. scispace.com Using acetic acid instead of HCl can sometimes be a milder alternative. matanginicollege.ac.in

Selective Reduction Agents: A variety of other reagents have been developed for the selective reduction of nitro groups. These include sodium borohydride in the presence of transition metal catalysts like Ni(PPh₃)₄ or FeCl₂, which can offer high chemoselectivity. d-nb.infojsynthchem.com Metal-free reduction systems, such as using B₂pin₂ with a base, have also been reported to be effective and can tolerate a range of sensitive functional groups. doi.org The reaction of nitroarenes with Grignard reagents can also lead to reduction, proceeding through a single-electron transfer (s.e.t.) mechanism. rsc.org

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. matanginicollege.ac.in Under certain conditions, these intermediates can react with each other to form dimeric products like azoxy, azo, and hydrazo compounds, particularly in alkaline media. matanginicollege.ac.in

Achieving chemoselective reduction of the nitro group in the presence of a nitrile is a significant synthetic challenge. calvin.edu Many reducing agents that can reduce a nitro group will also reduce a nitrile. However, specific conditions have been identified to favor the reduction of the nitro group.

For example, catalytic transfer hydrogenation using a Ru-Fe bimetallic catalyst with methanol (B129727) as the hydrogen source has shown excellent selectivity for the reduction of nitro groups in nitroaromatics containing other reducible functionalities like nitriles. ccspublishing.org.cn Similarly, bimetallic Fe-Ni nanoparticles have been used for the chemoselective reduction of nitro compounds in the presence of nitriles, halides, and other sensitive groups. scispace.com The use of NaBH₄ in combination with FeCl₂ has also been shown to selectively reduce the nitro group over an ester group, suggesting its potential for selectivity in the presence of other functionalities. d-nb.info

Table 2: Chemoselective Reduction of Nitro Group in the Presence of a Nitrile

| Substrate | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| p-Nitrobenzonitrile | Bimetallic Fe/Ni NPs, HOAc | p-Aminobenzonitrile | High | scispace.com |

| 3-Nitrobenzonitrile | B₂pin₂, NaOH, MeOH/H₂O | 3-Aminobenzonitrile | 90% yield | doi.org |

| 4-Nitrobenzonitrile (B1214597) | ([IMes]₂ReOBr₃)/PhSiH₃, MW | 4-Aminobenzonitrile | 25% yield | researchgate.net |

Reactivity of the Halogen Substituents (Chlorine)

The two chlorine atoms on the phenyl ring of this compound are key sites for chemical modification. Their reactivity is significantly influenced by the other functional groups present on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichlorinated Phenyl Ring

The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atoms activates the aromatic ring towards nucleophilic attack. wikipedia.org This makes Nucleophilic Aromatic Substitution (SNAr) a prominent reaction pathway for this compound. wikipedia.org The SNAr mechanism typically involves a two-step addition-elimination process. nih.gov

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group, which in this case is one of the chlorine atoms. The efficiency of this displacement is dependent on several factors, including the nature of the nucleophile and the stability of the leaving group. While chlorine is a good leaving group, the specific position of substitution can be influenced by the reaction conditions and the nucleophile used. A variety of nucleophiles, such as amines and thiols, can displace the chlorine atoms to form new substituted benzonitrile derivatives.

For instance, 2,4,5-trichloronitrobenzene (B44141) can be reacted with ammonia (B1221849) to produce 4,5-dichloro-2-nitro-aniline. google.comgoogle.com This reaction demonstrates the susceptibility of the chlorine atom positioned ortho to the nitro group to nucleophilic attack by an amine. The reaction is typically carried out at elevated temperatures in a solvent that is inert to ammonia. google.com

The following table provides examples of SNAr reactions on related chlorinated nitroaromatic compounds, illustrating the scope of potential nucleophiles.

| Starting Material | Nucleophile | Product | Reference |

| 2,4,5-Trichloronitrobenzene | Ammonia | 4,5-Dichloro-2-nitro-aniline | google.comgoogle.com |

| 2,5-Dichloronitrobenzene | Copper(I) cyanide | 5-Chloro-2-nitrobenzonitrile |

A key intermediate in many SNAr reactions is the Meisenheimer complex, a stable anionic σ-adduct formed from the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org The strong electron-withdrawing nitro group in this compound plays a crucial role in stabilizing this intermediate. wikipedia.org This stabilization is a result of the delocalization of the negative charge onto the nitro group through resonance. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Beyond SNAr, the chlorine substituents on this compound offer potential sites for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools in organic synthesis. nobelprize.orglibretexts.org

While research specifically detailing the cross-coupling reactions of this compound is not abundant in the provided search results, the principles of these reactions can be applied. For these reactions to occur, an organometallic reagent couples with an organic halide in the presence of a transition metal catalyst, most commonly palladium. nobelprize.org The chlorine atoms on the benzonitrile ring can serve as the halide component in such reactions.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, a chloro-substituted benzonitrile) to form a palladium(II) intermediate. nobelprize.org

Transmetalation: An organometallic reagent transfers its organic group to the palladium(II) complex. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the palladium(0) catalyst. nobelprize.org

The feasibility and outcome of such reactions would depend on the specific catalyst system, the organometallic reagent used, and the reaction conditions. The presence of the nitro and cyano groups could influence the reactivity of the chlorine atoms in these catalytic cycles.

Interplay of Substituents and Overall Aromatic Ring Reactivity

The reactivity of the this compound ring is a complex interplay of the electronic and steric effects of its three different substituents: the nitro group, the cyano group, and the two chlorine atoms.

Electronic and Steric Effects of Nitro, Cyano, and Chloro Groups on Reaction Regioselectivity and Kinetics

The nitro and cyano groups are both strong electron-withdrawing groups. Their presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. wikipedia.org

Electronic Effects: The nitro group, being one of the strongest electron-withdrawing groups, exerts a powerful -M (negative mesomeric) and -I (negative inductive) effect. This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is at position 2. This strongly activates the chlorine at position 4 (para) and position 5 (meta-like, but still influenced) for nucleophilic attack. The cyano group also contributes to the electron deficiency of the ring through its -M and -I effects.

Steric Effects: The substituents also exert steric hindrance, which can influence the regioselectivity of reactions. masterorganicchemistry.com For an incoming nucleophile, attack at a less sterically hindered position is generally favored. masterorganicchemistry.com In this compound, the chlorine at position 5 is adjacent to the chlorine at position 4, while the chlorine at position 4 is flanked by the nitro group and a chlorine atom. The relative steric accessibility of these two chlorine atoms can play a role in determining which one is substituted preferentially.

The combination of these electronic and steric factors governs the regioselectivity and kinetics of reactions involving this molecule. For example, in nucleophilic aromatic substitution, the position of attack will be determined by a balance between the electronic activation provided by the nitro and cyano groups and the steric hindrance around the potential reaction sites.

The following table summarizes the electronic effects of the substituents:

| Substituent | Inductive Effect (-I) | Mesomeric Effect (-M) | Overall Effect on Ring |

| Nitro (-NO₂) | Strong | Strong | Strongly Deactivating/Activating for SNAr |

| Cyano (-CN) | Strong | Strong | Strongly Deactivating/Activating for SNAr |

| Chloro (-Cl) | Moderate | Weak (+M) | Weakly Deactivating/Ortho, Para Directing |

This interplay of electronic and steric effects makes this compound a versatile substrate for a range of chemical transformations, allowing for the selective introduction of various functional groups onto the aromatic ring.

Proton Transfer Dynamics and Acid-Base Equilibria in Reaction Systems

The reactivity of this compound in chemical transformations is intrinsically linked to its electronic structure, which dictates its behavior in proton transfer dynamics and acid-base equilibria. While specific experimental studies on the proton transfer dynamics of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from the analysis of its constituent functional groups and their electronic interactions. The molecule's reactivity in this context is primarily governed by the acidic and basic properties of the nitrile and nitro functionalities, significantly modulated by the presence of the chlorine substituents on the aromatic ring.

The nitrile group (-C≡N) in benzonitriles is generally considered a weak base, capable of accepting a proton at the nitrogen atom's lone pair of electrons. However, the basicity of the nitrile nitrogen is substantially influenced by the nature of the substituents on the benzene (B151609) ring. masterorganicchemistry.comqorganica.com In the case of this compound, the presence of three strongly electron-withdrawing groups—two chlorine atoms and a nitro group—dramatically reduces the electron density on the nitrile nitrogen. The nitro group (-NO₂) at the ortho position, in particular, exerts a powerful electron-withdrawing inductive and resonance effect, significantly diminishing the basicity of the nitrile group. rsc.org The chlorine atoms at the meta and para positions relative to the nitrile group also contribute to this effect through their inductive electron withdrawal.

Theoretical studies on substituted benzonitriles have shown that electron-withdrawing substituents decrease the gas-phase basicity of the nitrile group. rsc.orgresearchgate.net The Hammett equation, a tool used to quantify the effect of substituents on the reactivity of aromatic compounds, predicts a decrease in basicity with electron-withdrawing groups. rsc.orgwikipedia.org Consequently, the protonation of the nitrile group in this compound is expected to be thermodynamically unfavorable, requiring a very strong acid.

The nitro group (-NO₂) itself is a very weak base; its protonation is generally not observed in typical acidic conditions. While the oxygen atoms of the nitro group possess lone pairs, their participation in resonance within the group and the strong electron-withdrawing nature of the nitrogen atom make them poor proton acceptors.

Given the highly electron-deficient nature of the aromatic ring and the functional groups, this compound is more likely to participate in reactions where it acts as a Lewis acid, interacting with electron-rich species, rather than as a Brønsted-Lowry base accepting a proton.

Acid-base catalysis is a common feature in the reactions of nitriles and nitro compounds. wikipedia.orgcreative-enzymes.combritannica.com For instance, the hydrolysis of nitriles to carboxylic acids or amides is often catalyzed by either acids or bases. In the context of this compound, such reactions would likely require harsh conditions due to the deactivating effects of the substituents. Similarly, reactions involving the nitro group, such as its reduction, can be influenced by the pH of the reaction medium.

While direct pKa values for the conjugate acid of this compound are not available, a comparative analysis with related compounds can provide an estimate of its basicity.

| Compound | pKa of Conjugate Acid | Reference |

| Benzonitrile | -10 | masterorganicchemistry.comqorganica.com |

| Nitrobenzene | -8.6 (Strongest Basic) | |

| This compound | Estimated to be significantly < -10 | Inferred from substituent effects |

This table presents known pKa values for related compounds to illustrate the expected low basicity of this compound. The value for the target compound is an estimation based on the electronic effects of its substituents.

Derivatization Chemistry and Advanced Molecular Building Block Applications of 4,5 Dichloro 2 Nitrobenzonitrile

Synthesis of Complex Aromatic and Heterocyclic Compounds

The reactivity of the functional groups in 4,5-dichloro-2-nitrobenzonitrile provides a platform for the synthesis of diverse and complex aromatic and heterocyclic structures. The electron-withdrawing nature of the nitro and cyano groups activates the chlorine atoms towards nucleophilic substitution, while the nitro group itself can be readily reduced to an amino group, opening up further synthetic pathways.

Formation of Nitrogen-Containing Heterocycles

While direct reactions of this compound to form quinazolines and thiazoles are not extensively detailed in the provided search results, the synthesis of these heterocycles often involves related precursors derived from similar starting materials. The underlying synthetic strategies highlight the potential of appropriately substituted benzonitriles in heterocyclic chemistry.

For instance, the synthesis of thiazolo[5,4-f]quinazolines has been achieved through a multistep process starting from 2-amino-5-nitrobenzonitrile. researchgate.netmalayajournal.org This process involves the use of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to construct the thiazole (B1198619) ring. malayajournal.orgmdpi.comresearchgate.net A key intermediate, a polyfunctionalized benzo[d]thiazole, serves as a versatile platform for further elaboration into the final tricyclic system. researchgate.netmdpi.comnih.govresearchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in these transformations. researchgate.netresearchgate.net

Similarly, the synthesis of quinazoline (B50416) derivatives often starts from substituted 2-aminobenzonitriles. nih.gov These precursors can be cyclized to form the quinazoline ring system. One approach involves the reaction of 2-amino-N′-arylbenzamidines with 4,5-dichloro-1,2,3-dithiazolium chloride to yield 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles. acs.org

The following table summarizes the key reaction types and precursors involved in the synthesis of these nitrogen-containing heterocycles, illustrating the synthetic potential of related benzonitrile (B105546) derivatives.

| Heterocycle | Precursor Example | Key Reagents/Steps | Reference |

| Thiazolo[5,4-f]quinazolines | 2-Amino-5-nitrobenzonitrile | Appel salt, copper(I)-mediated cyclization, Dimroth rearrangement | researchgate.netmalayajournal.orgmdpi.com |

| Quinazolines | Substituted 2-aminobenzonitriles | Cyclization reactions, reaction with Appel salt | nih.govacs.org |

Generation of Polyfunctionalized Organic Intermediates

The inherent reactivity of this compound allows for its conversion into a variety of polyfunctionalized organic intermediates. The chlorine atoms can be selectively substituted by various nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized.

For example, the reduction of the nitro group in related nitrobenzonitriles yields the corresponding aminobenzonitriles. nih.gov These amines are valuable intermediates that can undergo a range of transformations, including diazotization followed by substitution, or condensation reactions to form larger, more complex structures.

The generation of polyfunctionalized benzo[d]thiazoles from aminobenzonitrile precursors demonstrates the utility of these intermediates. researchgate.netmdpi.comnih.govresearchgate.net These benzo[d]thiazoles, bearing multiple reactive sites, serve as platforms for the synthesis of diverse molecular architectures. researchgate.netmdpi.comnih.govresearchgate.net

Utilization as a Precursor for Specialty Chemicals

The chemical properties of this compound make it a valuable precursor for the synthesis of specialty chemicals, including dyes and pigments. The combination of the chromophoric nitro group and the reactive chlorine atoms allows for the facile introduction of this molecule into larger conjugated systems, which are characteristic of many dyes.

Although direct use of this compound in dye synthesis is not explicitly detailed, related compounds like 2,5-dichloronitrobenzene are known starting materials for dyes. google.comgoogle.com The chemistry of nitroanilines, which can be derived from nitrobenzonitriles, is also relevant to the dye industry. For example, 4,5-dichloro-2-nitroaniline (B146558) is a known compound with potential applications in this area. nih.govgoogle.com

The synthesis of indigoid vat dyes has also been mentioned in the context of related chemical structures. google.com.pg The derivatization of the benzonitrile core can lead to compounds with tailored absorption properties, making them suitable for various coloring applications.

Development of Tailored Building Blocks for Materials Science

The functional groups present in this compound and its derivatives offer opportunities for the development of tailored building blocks for materials science. The nitrile group, for instance, can enhance the thermal stability and mechanical properties of polymers when incorporated into their structure.

The ability to create polyfunctionalized aromatic and heterocyclic systems from benzonitrile precursors is key to designing monomers for functional polymers and advanced organic materials. compliancecosmos.org For example, the synthesis of polymers containing benzimidazole (B57391) units, which can be derived from ortho-phenylenediamines (obtainable from nitroanilines), has been reported. researchgate.net These polymers can exhibit high thermal stability and specific electronic properties.

The following table outlines potential applications of this compound-derived building blocks in materials science.

| Material Type | Relevant Functional Groups/Structures | Potential Properties | Reference |

| Functional Polymers | Nitrile, Benzimidazole | Enhanced thermal stability, specific electronic properties | compliancecosmos.orgresearchgate.net |

| Advanced Organic Materials | Polycyclic aromatic systems, Heterocycles | Tailored optical and electronic properties | bldpharm.com |

Advanced Structural Elucidation and Computational Investigations of 4,5 Dichloro 2 Nitrobenzonitrile and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Determination

While a specific single-crystal X-ray structure of 4,5-Dichloro-2-nitrobenzonitrile is not publicly available in crystallographic databases as of the latest searches, a wealth of information can be gleaned from the crystal structures of closely related compounds. These analogues provide a robust framework for understanding the likely solid-state conformation, packing, and intermolecular interactions of the title compound.

Analysis of Molecular Conformation and Torsion Angles

The conformation of substituted nitrobenzenes is significantly influenced by the steric and electronic effects of the substituents on the benzene (B151609) ring. A key feature is the planarity of the molecule and the torsion angle of the nitro group relative to the aromatic ring.

In many substituted nitrobenzenes, the benzene ring itself is planar. However, the nitro group often deviates from this plane to minimize steric repulsion with adjacent substituents. For instance, in the crystal structure of a derivative of 4-chloro-3-nitrobenzonitrile, the nitro group is twisted out of the plane of the phenyl ring. Current time information in Chatham County, US. Studies on di-ortho-substituted nitrobenzenes have shown that the nitro group torsion angle can vary significantly, from 36° to as high as 92°, depending on the size of the neighboring groups. rsc.org For 4,6-dichloro-5-nitrobenzofuroxan, the presence of two adjacent chlorine atoms forces the nitro group to adopt a nearly orthogonal arrangement with respect to the aromatic plane, with torsional angles between -84° and -93°. nih.gov In the case of (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the nitro group exhibits a smaller dihedral angle of 11.64(7)° with its attached benzene ring. iucr.orgnih.gov

Based on these findings, it is highly probable that in this compound, the nitro group at position 2 will be significantly twisted out of the benzene ring plane due to the steric hindrance from the chlorine atom at position 4 and the cyano group at position 1. The precise torsion angle would be a balance between the electronic stabilization of a more planar conformation and the steric repulsion of a more twisted one.

Table 1: Representative Torsion Angles of Nitro Groups in Related Compounds

| Compound | Nitro Group Torsion Angle (°) | Reference |

| (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 11.64(7) | iucr.orgnih.gov |

| 3-Nitro-4-(tert-butyl)benzamide | 65 | rsc.org |

| 4,6-Dichloro-5-nitrobenzofuroxan | ~90 | nih.gov |

This table presents data from related compounds to illustrate the range of possible torsion angles.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-N···Cl contacts)

The crystal packing of nitroaromatic compounds is governed by a variety of weak intermolecular interactions, which collectively determine the supramolecular architecture. These interactions include hydrogen bonds, halogen bonds, and π-π stacking.

C-H···O Interactions: In the crystal structures of many nitro-substituted aromatic compounds, C-H···O hydrogen bonds are a common feature, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a nitro group on an adjacent molecule. For example, the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole is stabilized by intermolecular C-H···O hydrogen bonds.

C-N···Cl Contacts: While less common than traditional hydrogen bonds, interactions involving nitrogen and chlorine atoms can also play a role in crystal packing. The nature of these interactions can be complex, involving elements of both electrostatic and van der Waals forces.

Table 2: Examples of Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Compound | Reference |

| C-H···O | 3.285(5) | 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole | Current time information in Chatham County, US. |

| C-H···Cl | 3.610(4) | 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole | Current time information in Chatham County, US. |

This table provides examples of interaction distances from a related compound to illustrate the concept.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in organic compounds, including benzonitrile (B105546) derivatives. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For example, 4,6-dichloro-5-nitrobenzofuroxan has been shown to crystallize in different polymorphic structures depending on the solvent used for crystallization. nih.gov Given the potential for varied intermolecular interactions in this compound, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. The identification and characterization of potential polymorphs are critical for controlling the solid-state properties of the material.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) is a particularly popular method for such studies.

Electronic Structure Calculations (e.g., HOMO-LUMO analysis, charge distribution)

The electronic properties of this compound are dictated by its substituent groups. The nitro, chloro, and cyano groups are all electron-withdrawing, which significantly influences the electron density distribution on the aromatic ring and the energies of the frontier molecular orbitals (HOMO and LUMO).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group and the ring. researchgate.net The presence of multiple electron-withdrawing groups in this compound is expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap, making the molecule more susceptible to nucleophilic attack. DFT calculations on similar compounds, such as dichloronitrobenzenes, have been used to determine these energy levels and correlate them with toxicological properties. niscair.res.in

Charge Distribution: The distribution of partial atomic charges across the molecule can be calculated to identify electrophilic and nucleophilic sites. In this compound, the carbon atoms attached to the chlorine, nitro, and cyano groups are expected to be electron-deficient and thus susceptible to nucleophilic attack. The oxygen atoms of the nitro group and the nitrogen atom of the cyano group will carry a partial negative charge.

Table 3: Representative Calculated Electronic Properties of a Related Compound (2,4-Dichloronitrobenzene)

| Property | Calculated Value (eV) | Method | Reference |

| HOMO Energy | -0.10169 | DFT/B3LYP/6-31G(d) | niscair.res.in |

| LUMO Energy | 0.205448 | DFT/B3LYP/6-31G(d) | niscair.res.in |

| HOMO-LUMO Gap | 0.307138 | DFT/B3LYP/6-31G(d) | niscair.res.in |

This table presents calculated data for a related compound to provide a conceptual understanding of the electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

DFT calculations are widely used to determine the most stable (lowest energy) three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, DFT would be instrumental in predicting bond lengths, bond angles, and the crucial torsion angle of the nitro group relative to the benzene ring.

These calculations can also be used to explore the energetic landscape of molecular motions, such as the rotation of the nitro group. By calculating the energy at different torsion angles, a rotational barrier can be determined, providing insight into the flexibility of the molecule. For example, DFT calculations on 4,6-dichloro-5-nitrobenzofuroxan revealed a rotational barrier for the nitro group of 7.8 kcal mol⁻¹. nih.gov A similar approach for this compound would quantify the energetic cost of the nitro group's rotation, which has implications for its conformational dynamics and interactions.

Theoretical Prediction of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures, including vibrational frequencies and electronic transitions, provides a foundational understanding of a molecule's behavior and allows for the interpretation of experimental spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for these predictions.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT. These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, which are crucial for understanding the photophysical properties of the molecule.

Table 1: Illustrative Theoretical Vibrational Frequencies for a Related Compound (4-Nitrobenzonitrile) This table presents theoretical vibrational frequencies for 4-nitrobenzonitrile (B1214597) as an example of data obtained through DFT calculations. The data is not for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C≡N Stretch | 2235 |

| NO₂ Symmetric Stretch | 1350 |

| NO₂ Asymmetric Stretch | 1530 |

| C-H Stretch (Aromatic) | 3050-3100 |

| Ring Breathing | ~1000 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation barriers. For derivatives of benzonitrile, understanding the regioselectivity and the energetics of reactions such as nucleophilic aromatic substitution or electrophilic additions is of significant interest.

While specific mechanistic studies on this compound are scarce, research on the nitration of benzonitrile provides a relevant example of how computational chemistry can be applied. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net The calculated activation energies for different reaction pathways can explain why certain products are favored over others. researchgate.net For instance, in electrophilic aromatic substitution reactions, the electron-withdrawing nature of the nitro and cyano groups in this compound would be expected to deactivate the aromatic ring, and computational models could predict the most likely positions for substitution.

Table 2: Illustrative Calculated Activation Energies for the Nitration of a Related Compound (Benzonitrile) This table shows calculated activation energies for the nitration of benzonitrile, demonstrating the type of data generated from computational modeling of reaction mechanisms. This data is not for this compound.

| Position of Nitration | Relative Activation Energy (kcal/mol) |

| ortho | 7.2 |

| meta | 5.0 |

| para | 7.5 |

Solvent Effects and Their Impact on Reactivity and Structure via Computational Approaches

The solvent environment can significantly influence the structure, reactivity, and spectroscopic properties of a molecule. Computational chemistry offers methods to model these solvent effects, ranging from implicit solvent models, which represent the solvent as a continuous medium, to explicit solvent models, where individual solvent molecules are included in the calculation.

For polar molecules like this compound, the choice of solvent can alter the energies of the ground and excited states, leading to shifts in spectroscopic signals (solvatochromism). Similarly, solvent can affect the stability of reactants, intermediates, and transition states, thereby influencing reaction rates and pathways. For example, a polar solvent might stabilize a polar transition state, accelerating a reaction.

Computational studies can predict these effects by performing calculations in the presence of a simulated solvent environment. While detailed studies on this compound are not prevalent, the general principles are well-established in computational chemistry.

Table 3: Illustrative Calculated Solvatochromic Shift for a Related Compound in Different Solvents This table illustrates the type of data that can be obtained from computational studies on solvent effects, showing the calculated shift in the maximum absorption wavelength (λ_max) for a hypothetical related nitroaromatic compound in different solvents. This is a representative example and not specific data for this compound.

| Solvent | Dielectric Constant | Calculated λ_max Shift (nm) |

| Hexane | 1.88 | +2 |

| Dichloromethane | 8.93 | +8 |

| Acetonitrile | 37.5 | +15 |

| Water | 80.1 | +20 |

Future Research Directions and Perspectives in the Chemistry of 4,5 Dichloro 2 Nitrobenzonitrile

The multifaceted chemical personality of 4,5-dichloro-2-nitrobenzonitrile, endowed by its electron-withdrawing nitro and cyano groups, alongside its reactive chlorine substituents, positions it as a compound of significant interest for future chemical exploration. The strategic arrangement of these functional groups on the benzene (B151609) ring opens avenues for novel synthetic methodologies, unique reactivity patterns, and the development of advanced materials. This article explores the prospective research directions that could unlock the full potential of this versatile chemical scaffold.

Q & A

Basic: What are the established synthetic routes for 4,5-Dichloro-2-nitrobenzonitrile, and what key intermediates are involved?

Answer:

The synthesis typically involves sequential nitration and chlorination. A validated method starts with benzonitrile derivatives, where nitration is performed using a HNO₃/H₂SO₄ mixture at 0–5°C to control exothermicity. Subsequent chlorination employs Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Key intermediates include 4-nitrobenzonitrile and 4,5-dichlorobenzonitrile, with purity confirmed via HPLC (>98%) and NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., distinguishing nitro and chloro groups in the aromatic ring).

- FT-IR : For identifying nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups.

- HPLC-MS : To assess purity (>98%) and detect trace impurities like polychlorinated byproducts .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work under a fume hood to avoid inhalation of fine crystalline particles.

- Store at 2–8°C in airtight containers, segregated from reducing agents to prevent decomposition .

Advanced: How can reaction conditions be optimized to suppress polychlorinated byproducts during synthesis?

Answer:

- Temperature modulation : Maintain chlorination at 40–50°C to balance reactivity and selectivity.

- Catalyst screening : FeCl₃ or AlCl₃ improves regioselectivity for 4,5-dichloro substitution over 2,3-isomers.

- Real-time monitoring : Use GC-MS to track intermediates and terminate reactions at ~85% conversion to minimize over-chlorination .

Advanced: How do researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

- Recrystallization validation : Repurify samples using ethanol/water mixtures to eliminate solvent-dependent polymorphic variations.

- Cross-lab calibration : Compare NMR chemical shifts with NIST reference spectra to standardize δ-values.

- Meta-analysis : Reconcile discrepancies by evaluating solvent effects (e.g., DMSO vs. CDCl₃) in published datasets .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

- Acidic conditions : The nitrile group resists hydrolysis due to electron-withdrawing nitro and chloro groups, which deactivate the carbon center.

- Basic conditions : Nucleophilic attack on the nitrile is possible at high temperatures (>80°C), forming carboxylate derivatives. Stability studies show <5% degradation in pH 7–9 buffers over 24 hours .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

- DFT calculations : Model charge distribution to identify electrophilic centers (Mulliken charges at C-2: +0.32 e).

- Hammett σ constants : Predict substituent effects; nitro (σₚ=+1.27) and chloro (σₘ=+0.37) groups direct substitution to the ortho/para positions.

- MD simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Advanced: How can researchers design degradation studies to assess environmental persistence?

Answer:

- Photolysis assays : Expose to UV light (λ=254 nm) in aqueous/organic matrices, monitoring breakdown products via LC-QTOF.

- Biodegradation screening : Use OECD 301D tests with activated sludge to quantify half-life (t₁/₂ >60 days suggests high persistence).

- Hydrolysis profiling : Measure rate constants (kₕ) at pH 4–10 and 25–50°C to model Arrhenius behavior .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Stepwise isolation : Purify intermediates after nitration (e.g., silica gel chromatography) before chlorination.

- Catalyst recycling : Recover Pd/C or FeCl₃ via filtration, reducing costs by 30–40%.

- Flow chemistry : Continuous processing minimizes intermediate decomposition, achieving 92% overall yield vs. 78% in batch .

Advanced: How does the compound’s crystal structure influence its solubility and formulation in drug discovery?

Answer:

- XRD analysis : Reveals a monoclinic lattice with strong π-π stacking (3.4 Å spacing), contributing to low aqueous solubility (0.12 mg/mL).

- Co-crystallization : Improve bioavailability by forming salts with lysine or PEG-based co-formers.

- Solubility parameter screening : Use Hansen parameters (δD=18.5, δP=12.3, δH=8.9 MPa¹/²) to identify compatible excipients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.